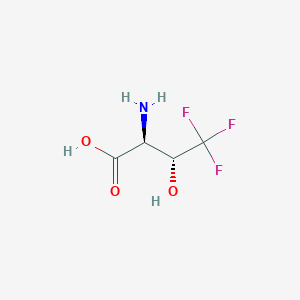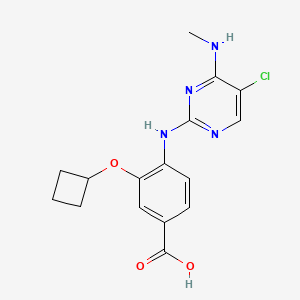
N-Phenyl-1,2,3-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-1,2,3-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the cyclization of thiosemicarbazide with different aromatic acids and ethanol to yield 5-phenyl-1,3,4-thiadiazol-2-amine . Additionally, microwave-assisted synthesis has been employed to prepare N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .
Scientific Research Applications
N-Phenyl-1,2,3-thiadiazol-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in the degradation of cytokinins. This inhibition increases the lifetime of cytokinins, enhancing their effects in plants . Additionally, the compound’s ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
N-Phenyl-1,2,3-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar in structure but differs in the position of the phenyl group.
N-(Substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine: These derivatives have additional substituents on the benzylidene and phenyl groups, leading to varied biological activities.
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-yl urea): Known for its use as a plant growth regulator and inhibitor of CKX.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
N-phenylthiadiazol-5-amine |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-6-9-11-12-8/h1-6,10H |
InChI Key |
NSWRWFZUNDGMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


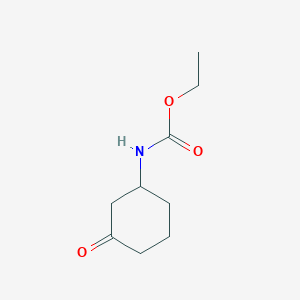


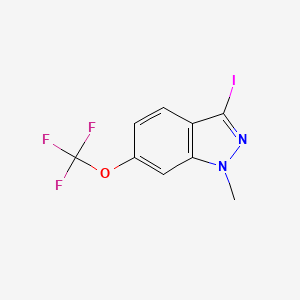

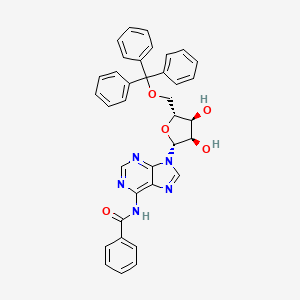
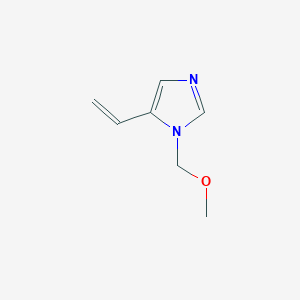
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
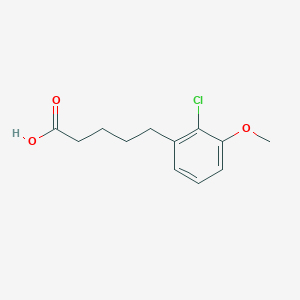
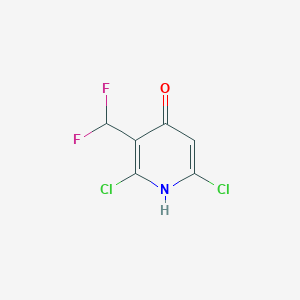
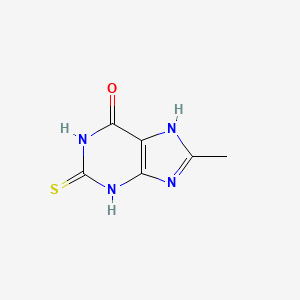
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
